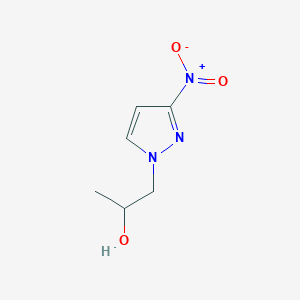

1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

Description

Properties

Molecular Formula |

C6H9N3O3 |

|---|---|

Molecular Weight |

171.15 g/mol |

IUPAC Name |

1-(3-nitropyrazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C6H9N3O3/c1-5(10)4-8-3-2-6(7-8)9(11)12/h2-3,5,10H,4H2,1H3 |

InChI Key |

DGOLRWGORPVZNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=CC(=N1)[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

The following technical guide details the spectroscopic characterization of 1-(3-Nitro-1H-pyrazol-1-yl)propan-2-ol , a functionalized nitro-azole intermediate relevant to high-energy materials science and pharmaceutical development (e.g., as a precursor for hypoxia-activated prodrugs or energetic plasticizers).

Executive Summary & Compound Profile

1-(3-Nitro-pyrazol-1-yl)-propan-2-ol is a regioisomer formed by the N-alkylation of 3-nitropyrazole. Its structural integrity is defined by the specific placement of the nitro group at the C3 position of the pyrazole ring and the hydroxypropyl chain at N1.

-

IUPAC Name: 1-(3-Nitro-1H-pyrazol-1-yl)propan-2-ol

-

Molecular Formula: C₆H₉N₃O₃

-

Molecular Weight: 171.15 g/mol

-

Key Functional Groups: Nitro (–NO₂), Secondary Alcohol (–OH), Pyrazole (C=N, C=C).

Critical Quality Attribute: Regiochemistry

The synthesis of this compound typically involves the reaction of 3-nitropyrazole with propylene oxide. A critical analytical challenge is distinguishing the 1,3-isomer (target) from the 1,5-isomer (byproduct). The 1,3-isomer is generally thermodynamically favored and less sterically hindered, but spectroscopic validation is required to confirm the absence of the 1,5-isomer.

Synthetic Pathway & Structural Logic

To understand the spectroscopic data, one must understand the connectivity established during synthesis. The reaction proceeds via nucleophilic attack of the pyrazole nitrogen (N1) on the epoxide ring of propylene oxide.

Figure 1: Synthetic pathway showing the regioselective alkylation of 3-nitropyrazole. The N1 nitrogen, remote from the nitro group, is more nucleophilic, favoring the 1,3-isomer.

Spectroscopic Data Analysis[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming regiochemistry. The chemical shift of the pyrazole protons and the splitting pattern of the propyl chain are diagnostic.[1][2]

¹H NMR (400 MHz, CDCl₃ or DMSO-d₆)

The spectrum is characterized by two distinct aromatic signals for the pyrazole ring and a complex aliphatic region for the chiral propyl chain.

| Position | Type | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |

| H-5 (Pyrazole) | Ar-H | 7.60 – 7.85 | Doublet (d) | J ≈ 2.3 | Deshielded by adjacent N1 and proximity to NO₂. Diagnostic for 1,3-isomer (shifts upfield in 1,5-isomer). |

| H-4 (Pyrazole) | Ar-H | 6.80 – 6.95 | Doublet (d) | J ≈ 2.3 | Shielded relative to H-5; typical for pyrazole C4. |

| CH-OH | CH | 4.05 – 4.25 | Multiplet (m) | - | Chiral center; methine proton adjacent to oxygen. |

| CH₂-N | CH₂ | 4.20 – 4.45 | Multiplet (ABX) | J ≈ 13, 4 | Diastereotopic protons due to the adjacent chiral center (C2). Appear as complex ABX system. |

| OH | OH | 4.8 – 5.2 | Broad Singlet | - | Exchangeable; shift varies with concentration and solvent (distinct doublet in DMSO-d₆). |

| CH₃ | CH₃ | 1.05 – 1.20 | Doublet (d) | J ≈ 6.2 | Terminal methyl group coupled to the methine proton. |

Analyst Note: In the 1,5-isomer , the H-5 proton would be adjacent to the nitro group but also sterically crowded by the N-alkyl group, often causing a shift variance. However, the most reliable distinction is the NOE (Nuclear Overhauser Effect) : Irradiation of the CH₂-N signal will show enhancement of H-5 in the 1,3-isomer, but H-4 (or no aromatic enhancement) in the 1,5-isomer.

¹³C NMR (100 MHz, CDCl₃)

| Carbon | Type | Shift (δ ppm) | Assignment Logic |

| C-3 | Cq (C-NO₂) | 155.0 – 158.0 | Quaternary carbon bearing the strongly electron-withdrawing nitro group. |

| C-5 | CH | 132.0 – 136.0 | Aromatic CH adjacent to N1. |

| C-4 | CH | 103.0 – 106.0 | Aromatic CH, electron-rich C4 position. |

| CH-OH | CH | 66.0 – 67.5 | Aliphatic methine attached to oxygen. |

| CH₂-N | CH₂ | 56.0 – 58.0 | Methylene carbon attached to the pyrazole nitrogen. |

| CH₃ | CH₃ | 19.5 – 21.0 | Methyl carbon. |

Infrared Spectroscopy (FT-IR)

IR analysis provides rapid confirmation of the functional groups, particularly the nitro group and the alcohol.

| Frequency (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 3350 – 3450 | ν(O-H) | Alcohol | Broad band (H-bonding). Sharpens in dilute solution. |

| 3120 – 3150 | ν(C-H) Ar | Pyrazole Ring | Weak, sharp stretch above 3000 cm⁻¹. |

| 2930 – 2980 | ν(C-H) Alkyl | Propyl Chain | Asymmetric/Symmetric stretches of CH₂/CH₃. |

| 1530 – 1550 | ν_as(NO₂) | Nitro Group | Strong, characteristic asymmetric stretch. |

| 1350 – 1370 | ν_s(NO₂) | Nitro Group | Strong symmetric stretch. |

| 1480 – 1510 | ν(C=N/C=C) | Pyrazole Ring | Skeletal ring vibrations. |

| 1050 – 1100 | ν(C-O) | Secondary Alcohol | Strong stretch for the C-O single bond. |

Mass Spectrometry (MS)

MS analysis (ESI or EI) confirms the molecular weight and provides a fragmentation fingerprint.

-

Molecular Ion (M⁺ or [M+H]⁺): 172.07 (ESI, positive mode).

-

Key Fragmentation Pathways (EI, 70 eV):

-

m/z 171: Molecular Ion (M⁺).

-

m/z 154: [M – OH]⁺ (Loss of hydroxyl radical).

-

m/z 126: [M – C₂H₅O]⁺ (Loss of hydroxyethyl fragment).

-

m/z 113: [M – C₃H₆O]⁺ (McLafferty-like rearrangement yielding the protonated 3-nitropyrazole core).

-

m/z 83: Loss of NO₂ from the pyrazole core (characteristic of nitro-azoles).

-

Figure 2: Predicted fragmentation pathway in Mass Spectrometry (ESI+).

Experimental Protocol for Analysis

Sample Preparation for NMR[3][4]

-

Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6) for the best resolution of the hydroxyl proton and to prevent aggregation. CDCl₃ (Chloroform-d) is acceptable but may result in a broadened OH signal.

-

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug if any turbidity is observed (crucial for removing inorganic salts from the synthesis).

HPLC-MS Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

0-2 min: 5% ACN

-

2-10 min: 5% -> 95% ACN

-

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

-

Expectation: The 3-nitro isomer typically elutes after the 5-nitro isomer due to differences in dipole moment and H-bonding capability with the stationary phase.

References

-

Synthesis and Regiochemistry of Nitro-pyrazoles

- Elguero, J., et al. "Proton NMR spectra of N-substituted pyrazoles." Bulletin de la Société Chimique de France, 1966.

-

Propylene Oxide Ring Opening Mechanisms

-

General Spectroscopic Data for 3-Nitropyrazole Derivatives

-

National Institutes of Health (NIH) PubChem. "3-Nitropyrazole Compound Summary." Link

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. orbi.umons.ac.be [orbi.umons.ac.be]

Structural Elucidation & Crystallographic Analysis of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

Executive Summary

The structural characterization of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol represents a critical checkpoint in the development of functionalized nitro-pyrazoles. These compounds serve as high-value intermediates in two distinct fields: energetic materials (due to the high density/enthalpy of the nitro-pyrazole core) and medicinal chemistry (as antifungal and kinase inhibitor scaffolds).

This guide provides a comprehensive workflow for the crystallographic analysis of this molecule. The primary objective of this analysis is often the unambiguous assignment of regiochemistry (N1 vs. N2 alkylation) and the mapping of supramolecular hydrogen-bonding networks that dictate physical stability.

The Chemical Context: The Regioselectivity Challenge

In the synthesis of N-alkylated nitropyrazoles, a classic regioselectivity problem arises. The alkylation of 3-nitropyrazole can occur at either the N1 or N2 nitrogen, leading to two distinct isomers:

-

1-(3-Nitro-pyrazol-1-yl)... (The target 1,3-isomer)

-

1-(5-Nitro-pyrazol-1-yl)... (The steric/electronic 1,5-isomer)

While NMR spectroscopy (

Regiochemistry Verification Logic

The following diagram illustrates the decision matrix for validating the isomer using crystallographic data.

Figure 1: Crystallographic logic flow for distinguishing 3-nitro vs. 5-nitro regioisomers based on intramolecular distances.

Experimental Protocol: Synthesis to Structure

Synthesis & Crystal Growth

To obtain diffraction-quality single crystals, the purity of the compound is paramount. The presence of the 5-nitro isomer impurity can inhibit the growth of the 3-nitro target crystals.

-

Synthesis: Reaction of 3-nitropyrazole with propylene oxide (in the presence of base) or 1-chloro-propan-2-ol.

-

Purification: Column chromatography (Ethyl Acetate/Hexane) to isolate the major isomer.

-

Crystallization Method:

-

Dissolve 20 mg of pure compound in Ethanol (absolute) .

-

Add n-Heptane dropwise until slight turbidity is observed.

-

Add a minimal amount of Ethanol to restore clarity.

-

Allow slow evaporation at room temperature (298 K) in a semi-sealed vial.

-

Why this works: The hydroxypropyl chain adds polarity, making ethanol a good solvent, while the nitro-pyrazole core encourages stacking. Slow evaporation promotes defect-free lattice formation.

-

Data Collection Parameters

For this organic molecule (C

| Parameter | Recommendation | Rationale |

| Radiation Source | Mo-K | Minimizes absorption effects compared to Cu sources for nitro-compounds. |

| Temperature | 100 K (Cryostream) | Essential to freeze the rotation of the terminal -OH group and methyl group. |

| Theta Range | Required for atomic resolution ( | |

| Strategy | Full Sphere (Redundancy > 4) | High redundancy improves the precision of weak reflections at high angles. |

Structural Analysis & Discussion

Molecular Conformation

The molecule consists of a rigid 3-nitropyrazole planar core and a flexible 2-hydroxypropyl tail .

-

Chirality: The C(alkyl) atom bearing the hydroxyl group is a chiral center. If the starting material was racemic propylene oxide, the crystal will likely crystallize in a centrosymmetric space group (e.g., P2

/c or P-1), containing both R and S enantiomers in the unit cell. -

Nitro Group Torsion: The nitro group (-NO

) is expected to be nearly coplanar with the pyrazole ring (torsion angle < 10°) to maximize

Supramolecular Architecture (The "Synthon")

The crystal packing is dominated by Hydrogen Bonding. In 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol, the primary donor is the -OH group. There are two competing acceptors:

-

Pyrazole N2: A strong acceptor.

-

Nitro Group Oxygen: A weaker acceptor, but often sterically accessible.

Expected Motif: Research on similar hydroxy-alkyl pyrazoles suggests the formation of infinite polymeric chains (catemers) linked by O-H...N(pyrazole) bonds. The nitro group typically engages in weaker C-H...O interactions or dipole-dipole stacking.

Figure 2: Predicted supramolecular synthons driving the crystal lattice formation.

Hirshfeld Surface Analysis

To validate the structure beyond simple bond lengths, Hirshfeld Surface Analysis (using CrystalExplorer) is the modern standard.

-

d_norm Surface: Look for bright red spots corresponding to the O-H...N interaction (shorter than van der Waals radii).

-

Fingerprint Plot:

-

Spike 1 (bottom left): Represents the H...N interactions (strong H-bonds).

-

Diffuse Region: Represents H...H contacts (dispersive forces from the alkyl chain).

-

Wings: Represent C...H interactions involving the aromatic pyrazole ring.

-

Validation Checklist (Self-Correcting Protocol)

Before publishing or finalizing the structure, apply this validation checklist to ensure scientific integrity:

-

CheckCIF Report: Are there any Level A or B alerts?

-

Common Alert: "Missing H atoms." -> Solution: Locate the Hydroxyl H in the difference Fourier map; do not calculate it geometrically if possible, as its position defines the H-bond network.

-

-

Thermal Ellipsoids: Are the ellipsoids on the terminal methyl group large?

-

Causality: This indicates thermal motion. If

is > 0.08, consider collecting data at a lower temperature (e.g., 100 K vs 298 K).

-

-

Regiochemistry Check:

-

Measure the N1-C(alkyl) bond length. It should be approx 1.45–1.47 Å.

-

Ensure the Nitro group is on the carbon distal to the alkylated nitrogen (C3) if the target is the 1,3-isomer.

-

References

-

Regioselectivity in Pyrazoles: Norman, N. J., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry.

-

Structural Analogues (Nitropyrazoles): Zhang, J., et al. (2017). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry.

-

Hydrogen Bonding in Pyrazoles: Infantes, L., et al. (2005). "Classification of hydrogen-bond motives in crystals of NH-pyrazoles." Arkivoc.

-

Energetic Materials Context: Klapötke, T. M., et al. (2023). "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives." Molecules.

-

Crystallographic Standards: Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database." Acta Crystallographica Section B.

Sources

A Technical Guide to the Synthesis and Characterization of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel compound, 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol. As a functionalized nitropyrazole, this molecule holds potential for applications in medicinal chemistry and materials science, where the energetic properties of the nitro group and the coordinating capabilities of the pyrazole ring are of interest.[1][2][3] This document outlines a robust, step-by-step protocol for the N-alkylation of 3-nitropyrazole using propylene carbonate, a green and sustainable reagent. Detailed methodologies for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented, along with a discussion of the underlying chemical principles that validate the experimental choices. This guide is intended for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of Nitropyrazole Derivatives

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[4][5][6] The incorporation of a nitro group onto the pyrazole scaffold significantly alters its electronic properties and reactivity, making nitropyrazoles valuable intermediates in the synthesis of energetic materials and complex pharmaceutical agents.[1][2][3][7] The nitro group can enhance the compound's density and heat of formation while the pyrazole core provides multiple sites for further functionalization.[8][9]

The target molecule, 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol, introduces a hydroxypropyl side chain at the N1 position of the 3-nitropyrazole ring. This structural feature is of particular interest as the secondary alcohol moiety can serve as a handle for subsequent chemical modifications, such as esterification or oxidation, and may influence the compound's solubility and pharmacokinetic profile. This guide provides the necessary framework for the reliable synthesis and rigorous characterization of this promising compound.

Synthesis of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

The synthesis of the target compound is achieved through the N-alkylation of 3-nitropyrazole. The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity, as the reaction can occur at either the N1 or N2 position.[10]

Strategic Approach: N-Alkylation with Propylene Carbonate

A sustainable and efficient method for the N-alkylation of N-heterocycles involves the use of propylene carbonate.[11] This approach serves as a greener alternative to traditional methods that often require genotoxic alkyl halides and strong bases.[10][11] In this protocol, propylene carbonate acts as both the alkylating agent and the solvent, proceeding via nucleophilic substitution with the loss of carbon dioxide and water.[11] The reaction is base-catalyzed, where the base deprotonates the pyrazole's N-H, increasing its nucleophilicity to attack the electrophilic carbon of propylene carbonate.

Proposed Reaction Mechanism

The reaction proceeds in two main stages:

-

Deprotonation: A suitable base, such as potassium carbonate, deprotonates the 3-nitropyrazole at the N1 position, forming a nucleophilic pyrazolate anion.

-

Nucleophilic Attack and Ring Opening: The pyrazolate anion attacks one of the electrophilic methylene carbons of propylene carbonate, leading to the opening of the carbonate ring and, after workup, formation of the desired 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol.

Sources

- 1. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]

- 2. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. visnav.in [visnav.in]

- 6. jocpr.com [jocpr.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis, Properties, and Applications of 1-(3-Nitro-1H-pyrazol-1-yl)propan-2-ol

This guide provides an in-depth technical analysis of 1-(3-Nitro-1H-pyrazol-1-yl)propan-2-ol , a functionalized heterocyclic intermediate critical in high-energy materials science and pharmaceutical medicinal chemistry.

Executive Summary

The compound 1-(3-Nitro-1H-pyrazol-1-yl)propan-2-ol represents a strategic scaffold in organic synthesis. Its structure combines a nitro-functionalized pyrazole core—imparting high nitrogen content and electronic modulation—with a hydroxypropyl tail that serves as a versatile handle for further functionalization (e.g., esterification, oxidation, or polymerization). This guide details the IUPAC nomenclature logic, regioselective synthesis, and downstream utility of this molecule, specifically addressing the challenge of N1-alkylation regiochemistry.

Part 1: Structural Analysis & IUPAC Nomenclature

Correct nomenclature is paramount when dealing with asymmetric azoles to avoid confusion between regioisomers.

The IUPAC Logic

-

Parent Structure: Propan-2-ol (the principal functional group is the alcohol).

-

Substituent: The pyrazole ring is attached to carbon 1 of the propane chain.

-

Ring Numbering:

-

The nitrogen attached to the propyl chain is designated N1 .

-

Numbering proceeds toward the second nitrogen (N2).

-

The nitro group is located at position 3 .

-

Structure Verification: If the nitro group were adjacent to the alkylated nitrogen (N1), the compound would be named 1-(5-nitro-1H-pyrazol-1-yl)propan-2-ol. The "3-nitro" designation confirms that the nitro group is distal to the alkylation site.

| Component | Specification |

| Formula | C₆H₉N₃O₃ |

| Molecular Weight | 171.15 g/mol |

| SMILES | CC(O)CN1N=C([O-])C=C1 |

| Key Feature | 1,3-disubstitution pattern (distal isomer) |

Part 2: Synthetic Pathways & Regiochemistry[7][8]

The synthesis of this molecule hinges on the N-alkylation of 3-nitropyrazole. The critical challenge is regioselectivity . 3-Nitropyrazole exists in tautomeric equilibrium with 5-nitropyrazole. Alkylation can occur at either nitrogen, leading to a mixture of 1,3- and 1,5-isomers.

The Regioselectivity Mechanism

Under basic conditions, the pyrazolate anion is formed. The alkylation site is governed by:

-

Steric Hindrance: The N adjacent to the nitro group (N-adjacent) is sterically crowded.

-

Electronic Repulsion: The lone pair on the nitrogen distal to the nitro group is more nucleophilic because the nitro group (electron-withdrawing) pulls density away from the adjacent nitrogen.

Therefore, the 1,3-isomer (Target) is generally the major product, while the 1,5-isomer is the minor byproduct.

Experimental Protocol: Epoxide Ring Opening

The most atom-economical route involves the reaction of 3-nitro-1H-pyrazole with propylene oxide.

Reagents:

-

3-Nitro-1H-pyrazole (1.0 eq)

-

Propylene Oxide (1.2 - 1.5 eq)

-

Catalyst: Triethylamine (Et₃N) or NaOH (0.1 eq)

-

Solvent: Ethanol or DMF

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-nitro-1H-pyrazole in Ethanol. Add catalytic triethylamine.

-

Addition: Cool the solution to 0°C. Add propylene oxide dropwise (exothermic reaction).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. If reaction is slow, heat to 50°C in a sealed vessel (to prevent loss of volatile propylene oxide).

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: The residue will likely contain a mixture of isomers (approx. 9:1 ratio favoring 3-nitro). Purify via column chromatography (SiO₂, Hexane/Ethyl Acetate gradient) to isolate the pure 1-(3-nitro-pyrazol-1-yl)-propan-2-ol.

Synthesis Workflow Diagram

Figure 1: Reaction pathway illustrating the regioselective alkylation of 3-nitropyrazole with propylene oxide.

Part 3: Physicochemical Profiling & Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following markers.

NMR Diagnostic Criteria

Distinguishing the 1,3-isomer (Target) from the 1,5-isomer is critical.

-

¹H NMR (DMSO-d₆):

-

1,3-Isomer: The pyrazole ring protons (H4 and H5) typically appear as two doublets with a coupling constant (

). The chemical shift of H5 (adjacent to N1) is usually downfield (~8.0 ppm). -

NOE (Nuclear Overhauser Effect): Irradiation of the N-CH₂ protons (propyl chain) will show a strong enhancement of the H5 pyrazole proton in the 1,3-isomer. In the 1,5-isomer, the N-CH₂ is adjacent to the Nitro group, so NOE to the ring proton (H4) would be weak or absent.

-

Key Properties Table[9]

| Property | Value / Description | Significance |

| Physical State | Viscous yellow oil or low-melting solid | Typical for small nitro-alcohols due to H-bonding. |

| Solubility | Soluble in MeOH, DMSO, EtOAc; Low in Hexane | Hydroxy group imparts polarity. |

| pKa (est) | ~13-14 (Alcohol), Pyrazole N is non-basic | The nitro group drastically reduces the basicity of the pyrazole N2. |

| Stability | Stable at RT; Avoid strong bases | Nitro-pyrazoles are generally stable but can be shock-sensitive if dried/concentrated. |

Part 4: Applications in Research & Industry[8][10]

This molecule acts as a "linchpin" intermediate, connecting the stability of the pyrazole ring with the reactivity of the alcohol tail.

Energetic Materials (Explosives & Propellants)

Nitro-pyrazoles are precursors to Insensitive High Explosives (IHE).

-

Plasticizers: The hydroxyl group can be nitrated (using

) to form a Nitrate Ester . This transforms the molecule into an energetic plasticizer that improves the mechanical properties of propellant binders while adding energy to the system.

Pharmaceutical Medicinal Chemistry[8][9]

-

Bio-isosteres: The 3-nitropyrazole moiety is often used as a precursor to 3-aminopyrazole .

-

Workflow:

-

Synthesize 1-(3-nitro-pyrazol-1-yl)-propan-2-ol.

-

Reduce Nitro group (

or -

Couple Amine with carboxylic acids to form Amide-linked Kinase Inhibitors (e.g., analogs of Janus Kinase inhibitors).

-

Application Logic Diagram

Figure 2: Divergent application pathways for the target molecule in energetics and drug discovery.

Part 5: Safety & Handling Protocols

Warning: Nitro-substituted heterocycles possess inherent energy. While 1-(3-nitro-pyrazol-1-yl)-propan-2-ol is less sensitive than polynitro compounds, standard safety protocols are non-negotiable.

-

Explosion Hazard: Do not distill the crude material to dryness at high temperatures (>100°C). Nitro compounds can decompose violently.

-

Epoxide Handling: Propylene oxide is a carcinogen and highly flammable. All reactions must be performed in a fume hood.

-

Waste Disposal: Aqueous waste containing nitro-aromatics must be segregated and treated (often via reduction or incineration) and never poured down the drain.

References

-

IUPAC Nomenclature of Organic Chemistry.International Union of Pure and Applied Chemistry. (Rules for numbering azoles and priority of functional groups).

-

Regioselective N-Alkylation of 3(5)-Nitropyrazoles.Journal of Heterocyclic Chemistry. (Mechanistic insights into steric vs.

-

Synthesis and Reactivity of Nitro-substituted Pyrazoles.Chemical Reviews. (Comprehensive review of nitro-pyrazole chemistry in energetics and pharma).

-

PubChem Compound Summary: Pyrazole Derivatives.

In Silico Prediction of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol Bioactivity: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol, a novel chemical entity with potential therapeutic applications. In the absence of empirical data, this document outlines a systematic, computer-aided drug design (CADD) approach to hypothesize its potential biological activities, pharmacokinetic properties, and toxicological profile.[1][2] This guide details methodologies for ligand-based and structure-based virtual screening, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, alongside the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] All quantitative data are summarized in structured tables, and detailed protocols for the described computational experiments are provided. Logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction: The Rationale for In Silico Bioactivity Prediction

The journey of a drug from initial concept to clinical approval is a long, arduous, and expensive process, with a high rate of attrition.[1][3] Computational methods, collectively known as in silico techniques, have emerged as indispensable tools to streamline the early stages of drug discovery.[1][4][5] By predicting the biological activity and pharmacokinetic profile of a compound before its synthesis and experimental testing, in silico approaches can significantly reduce the time and cost associated with drug development and minimize the reliance on animal testing.[1][6]

This guide focuses on 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol, a heterocyclic compound containing a nitropyrazole scaffold. Pyrazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9][10][11] The inclusion of a nitro group can further modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its therapeutic efficacy.[12][13]

The core objective of this guide is to establish a robust computational workflow to predict the bioactivity of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol, thereby providing a rational basis for its further experimental investigation.[1]

The In Silico Bioactivity Prediction Workflow

The prediction of a novel compound's bioactivity is a multi-faceted process that integrates various computational techniques to construct a comprehensive profile of its potential biological effects.[14] This workflow allows for an early-stage assessment of a compound's therapeutic potential and potential liabilities, thereby guiding subsequent experimental validation.[14]

Caption: A comprehensive workflow for the in silico prediction of bioactivity.

Methodologies: A Step-by-Step Guide

This section provides detailed protocols for the key computational experiments involved in predicting the bioactivity of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol.

Ligand Preparation

The accuracy of any in silico prediction is highly dependent on the quality of the input molecular structure.

Protocol:

-

2D Structure Generation: Draw the 2D structure of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol using a chemical drawing software such as ChemDraw or MarvinSketch.

-

3D Structure Conversion and Optimization: Convert the 2D structure to a 3D structure. Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or the RDKit library in Python.

-

File Format Conversion: Save the optimized 3D structure in a suitable format for subsequent analyses, such as .mol2 or .sdf.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[15][16][17] By building a model based on known active and inactive compounds that are structurally similar to 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol, its biological activity can be predicted without the need for initial biological testing.[14]

Protocol:

-

Data Collection: Compile a dataset of compounds with known biological activity against a specific target of interest (e.g., a particular enzyme or receptor). This data can be sourced from databases like ChEMBL or PubChem.

-

Molecular Descriptor Calculation: For each compound in the dataset, calculate a set of molecular descriptors that quantify various aspects of its chemical structure (e.g., physicochemical properties, topological indices).

-

Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines), to build a QSAR model that relates the molecular descriptors to the biological activity.[18][19]

-

Model Validation: Rigorously validate the QSAR model using internal and external validation techniques to ensure its predictive power.

-

Prediction for 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol: Use the validated QSAR model to predict the biological activity of the target compound.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target.[20][21][22][23] Pharmacophore modeling can be used to identify potential biological targets for 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol and to guide the design of more potent analogs.[24]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery Workflow - What is it? [vipergen.com]

- 4. Computational approaches to drug design | Drug Discovery News [drugdiscoverynews.com]

- 5. medium.com [medium.com]

- 6. sddn.es [sddn.es]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 10. allresearchjournal.com [allresearchjournal.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. What is QSAR and how is it applied in bioinformatics? [synapse.patsnap.com]

- 16. neovarsity.org [neovarsity.org]

- 17. ddg-pharmfac.net [ddg-pharmfac.net]

- 18. QSAR Model To Predict Biological Activity Using ML - [nanoschool.in]

- 19. tandfonline.com [tandfonline.com]

- 20. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. fiveable.me [fiveable.me]

- 23. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 24. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in the laboratory: the poor solubility of pyrazole-based compounds. As a Senior Application Scientist, my goal is to equip you with not only the "how-to" but also the "why" behind these experimental choices, ensuring your success in handling these valuable but sometimes difficult molecules.

Understanding the Challenge: Why Do Pyrazole Compounds Exhibit Poor Solubility?

Before diving into solutions, it's crucial to understand the underlying reasons for the poor solubility of many pyrazole derivatives. This knowledge will empower you to make informed decisions when selecting a solubilization strategy.

The solubility of pyrazole compounds is governed by a delicate interplay of several physicochemical factors:

-

Molecular Structure and Lipophilicity: The pyrazole ring itself, while being a heterocycle, can contribute to low aqueous solubility, particularly when substituted with non-polar, lipophilic groups.[1][2] The overall lipophilicity of the molecule is a primary determinant of its solubility in aqueous media.[3]

-

Crystal Lattice Energy: Pyrazole derivatives often form highly ordered, stable crystal lattices.[3] Strong intermolecular forces, such as hydrogen bonding and π-π stacking, within this lattice require significant energy to overcome during the dissolution process, leading to low solubility.[1][3] Planar and symmetrical molecules can pack more efficiently, further increasing the lattice energy.[3]

-

Intermolecular Forces: The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom) in the pyrazole ring facilitates strong intermolecular hydrogen bonding, contributing to high melting points and low solubility.[1]

-

pH and Ionization: Many pyrazole derivatives contain ionizable functional groups.[4] Their solubility is therefore highly dependent on the pH of the solvent.[4][5] For weakly basic pyrazoles, solubility can be increased in acidic conditions, while weakly acidic pyrazoles are more soluble in basic conditions.[4][6] The pKa of the compound is a critical parameter in this regard.[6][7]

Troubleshooting & Solutions: A Practical Guide

This section provides a series of troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: My pyrazole compound is precipitating out of the reaction mixture.

Q: What can I do to keep my pyrazole derivative in solution during a chemical reaction?

A: Premature precipitation can lead to incomplete reactions and purification difficulties.[5] Here are several strategies to mitigate this:

-

Co-solvency: Introduce a co-solvent to increase the solvating power of your reaction medium.[5] The choice of co-solvent should be based on the polarity of your starting materials and the final pyrazole product. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[5]

-

Solvent Screening: If your reaction conditions allow, perform small-scale solvent screening to identify a more suitable solvent or solvent mixture that can keep all components dissolved.[5]

-

Temperature Adjustment: Increasing the reaction temperature can significantly enhance the solubility of your compound.[1][5] However, be cautious of potential side reactions or degradation at elevated temperatures.[5]

-

Concentration Adjustment: Lowering the concentration of your reactants can prevent the product from reaching its saturation point and precipitating prematurely.[5]

Issue 2: I'm struggling to purify my pyrazole derivative by recrystallization.

Q: My pyrazole compound has poor solubility in common recrystallization solvents. What are my options?

A: Recrystallization can be challenging for poorly soluble compounds.[5] Consider these alternative approaches:

-

Hot Filtration: If your compound is sparingly soluble even at high temperatures, use hot filtration to remove insoluble impurities.[5] This involves dissolving the compound in a minimal amount of a hot "good" solvent and quickly filtering the solution.[5]

-

Binary Solvent Systems: Utilize a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is sparingly soluble).[5] Dissolve the compound in the minimal amount of hot "good" solvent, and then add the "poor" solvent dropwise until you observe turbidity. Slow cooling should then induce crystallization.[5]

-

Alternative Purification Techniques: If recrystallization proves ineffective, consider other purification methods such as column chromatography or preparative HPLC.

Issue 3: My final pyrazole compound has very low aqueous solubility, making it difficult for biological assays.

Q: How can I improve the aqueous solubility of my final pyrazole compound for in vitro and in vivo studies?

A: Enhancing the aqueous solubility of your final compound is a critical step for biological evaluation. Here are several effective strategies, categorized by their approach:

A. Formulation Strategies

These methods modify the vehicle to enhance the solubility of the compound without chemically altering the molecule itself.

-

pH Adjustment: For ionizable pyrazole compounds, adjusting the pH of the solution is a primary and effective strategy.[4] The Henderson-Hasselbalch equation can be used to predict the ionization state of your compound at a given pH.

-

Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[8][9] Common co-solvents for biological assays include:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Propylene glycol

-

Polyethylene glycols (PEGs)

Caution: Always consider the potential toxicity and effects of the co-solvent on your specific assay. It's crucial to keep the final concentration of the organic solvent as low as possible, ideally ≤1%.[6]

-

-

Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[4][8]

-

Commonly used surfactants include Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80).[3]

-

-

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.[12][13][14]

-

Commonly used cyclodextrins include β-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[13]

Experimental Protocol: Preparation of a Pyrazole-Cyclodextrin Inclusion Complex (Kneading Method)

-

Molar Ratio Determination: Determine the desired molar ratio of your pyrazole compound to the cyclodextrin (e.g., 1:1).

-

Mixing: Accurately weigh the pyrazole compound and the cyclodextrin and place them in a mortar.

-

Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the mortar to form a paste.

-

Trituration: Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).

-

Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.[10]

-

B. Solid-State Modification

These techniques involve altering the physical form of the solid compound to improve its dissolution rate and solubility.

-

Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at the solid state.[15] This can lead to the formation of an amorphous solid dispersion, which generally has a higher apparent solubility and faster dissolution rate than the crystalline form.

-

Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[5][8]

-

Salt Formation: If your pyrazole derivative possesses acidic or basic functional groups, converting it into a salt can dramatically enhance its aqueous solubility.[5] The choice of the counter-ion is crucial and may require screening to find the optimal salt form.[4]

-

Co-crystallization: Forming co-crystals with a suitable co-former can alter the crystal lattice energy of the pyrazole compound, leading to improved solubility and dissolution rates.[5]

C. Chemical Modification

-

Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that, upon administration, undergoes conversion in the body to release the active parent drug.[5][17] This strategy can be employed to improve the solubility of a parent pyrazole compound.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the solubility of pyrazole derivatives?

A1: The primary factors include:

-

Molecular Weight: Higher molecular weight compounds are often more difficult to solvate.[5]

-

Crystal Structure: The arrangement of molecules in the crystal lattice significantly affects the energy required to dissolve the compound.[5]

-

Substituents: The nature of the substituents on the pyrazole ring is crucial. Lipophilic groups tend to decrease aqueous solubility, while polar groups can increase it.[1]

-

Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, lead to lower solubility.[5]

-

pH: For ionizable pyrazole derivatives, the pH of the solution can have a major impact on solubility.[5]

Q2: I'm observing my pyrazole compound precipitating when I dilute my DMSO stock solution into an aqueous assay buffer. What should I do?

A2: This is a common issue known as "fall-out" and occurs when the compound's solubility limit is exceeded in the final aqueous environment.[6] To address this:

-

Lower the DMSO concentration: Aim for a final DMSO concentration of 1% or less in your assay.[6]

-

Use serial dilutions: Instead of a single large dilution, perform serial dilutions in the assay buffer.[6]

-

Incorporate a surfactant: Adding a surfactant like Polysorbate 20 or 80 to the assay buffer can help maintain the compound's solubility.[3]

-

Pre-warm the buffer: Gently warming the assay buffer before adding the compound stock can sometimes help.[6]

Q3: How do I experimentally determine the solubility of my pyrazole compound?

A3: The shake-flask method is a widely accepted technique for determining equilibrium solubility.[3]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of your solid pyrazole compound to a vial. "Excess" means that some undissolved solid should remain at the end of the experiment.[3]

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, buffer).[3]

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant.

-

Filtration: Filter the sample through a suitable filter (e.g., a 0.22 µm syringe filter) to remove any remaining solid particles.[3]

-

Analysis: Dilute the filtered sample and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[3][18]

Q4: Can structural modifications to the pyrazole ring itself improve solubility?

A4: Yes, medicinal chemistry strategies often involve modifying the pyrazole scaffold to enhance solubility. The pyrazole fragment can serve as a bioisostere to replace more lipophilic aromatic rings, potentially improving physicochemical properties like aqueous solubility.[2][19] Introducing polar functional groups can also increase hydrophilicity.

Visualizations

Caption: A decision-making workflow for selecting a suitable solubility enhancement technique.

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.

References

- Bolisetty, D., & R, M. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

- (2024, September 24). Solubility test for Organic Compounds.

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

- Abderrahim, R., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin.

- Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

-

Science.gov. (n.d.). cyclodextrin inclusion complexes: Topics by Science.gov. Retrieved from [Link]

- International Journal of Pharmaceutical and Bio-Medical Science. (2023, September 15). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release.

-

Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

-

MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of Crystal Packing and Weak Intermolecular Interactions in the Solid State Fluorescence of N-Methylpyrazoline Derivatives. Retrieved from [Link]

- (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.

-

Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]

-

PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

-

ACS Publications. (2019, September 18). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. Retrieved from [Link]

-

Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

- (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.

-

ResearchGate. (2025, August 6). (PDF) Improvement of drug solubility using solid dispersion. Retrieved from [Link]

-

ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

-

International Journal of Pharma Sciences and Nanotechnology. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Retrieved from [Link]

-

TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

-

IUCr Journals. (n.d.). Trimethylpyrazole: a simple heterocycle reflecting Kitaigorodskii's packing principle. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

-

IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

-

PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

PMC. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

- (n.d.). Technologies to Counter Poor Solubility Issues: A Review.

-

MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

-

Drug Discovery. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

-

University of Strathclyde. (2014, December 1). Unusual crystal packing in a family of [Fe{2,6-bis(pyrazol-3-yl)pyridine}2]2+ compounds and the effect on the occurrence of spin crossover and its cooperative character. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. drughunter.com [drughunter.com]

- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 10. humapub.com [humapub.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. researchgate.net [researchgate.net]

- 13. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]

- 14. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 15. ijisrt.com [ijisrt.com]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. ascendiacdmo.com [ascendiacdmo.com]

- 18. lifechemicals.com [lifechemicals.com]

- 19. img01.pharmablock.com [img01.pharmablock.com]

Troubleshooting inconsistent results in biological assays with 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

Current Status: Active Ticket ID: NITRO-PYR-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Support

Executive Summary

You are likely encountering inconsistent potency data (shifting IC50s), flat dose-response curves, or high background noise when assaying 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol .

This molecule presents a "perfect storm" of three distinct physicochemical challenges:

-

The Nitro Group (

): A notorious fluorescence quencher and redox-active moiety. -

The Pyrazole Core: prone to pH-dependent solubility shifts.

-

The Propan-2-ol Tail: While polar, it does not guarantee aqueous solubility at high micromolar concentrations.

This guide moves beyond generic advice to address the specific failure modes of this chemical scaffold.

Section 1: Solubility & Precipitation (The "Crash-Out" Effect)

Symptom:

-

"My IC50 curves are bell-shaped or flat."

-

"Replicates are highly variable (

). "

Root Cause Analysis:

Upon diluting this compound from DMSO (stock) into aqueous buffer, it likely forms colloidal aggregates before reaching the target. The nitro-pyrazole core is relatively hydrophobic. If you dilute directly from

Troubleshooting Protocol: The 3-Step "Intermediate" Dilution

Do not dilute directly from 100% DMSO to 0% DMSO. Use an intermediate step to step-down the hydrophobicity.

Step-by-Step Methodology:

-

Stock: Start with

in 100% DMSO. -

Intermediate: Dilute compound to

the final assay concentration in 100% DMSO (keep it solubilized). -

Pre-Dilution: Dilute this intermediate 1:10 into assay buffer (yielding 10% DMSO). Incubate for 15 mins and check for turbidity.

-

Final Addition: Add this 10% DMSO solution to your assay plate (1:10 dilution) to reach a final 1% DMSO concentration.

Self-Validation:

-

The Nephelometry Check: Before running the bioassay, measure

(absorbance at 600nm) of the compound in the assay buffer. -

Pass Criteria:

. If higher, you have precipitation.[1]

Visual Workflow: Correct Dilution Logic

Figure 1: Step-down dilution strategy to prevent solvent shock and micro-precipitation.

Section 2: Optical Interference (The Nitro Quench)

Symptom:

-

"I see inhibition in my fluorescence assay, but no activity in orthogonal assays."

-

"The compound looks yellow at high concentrations."

Root Cause Analysis:

The nitro group (

-

Inner Filter Effect: If your excitation/emission wavelengths overlap with the compound's absorbance, the compound "steals" the light, mimicking inhibition.

-

Fluorescence Quenching: Nitro groups are electron-withdrawing and can quench fluorophores via non-radiative energy transfer (PET).

Troubleshooting Protocol: Optical Profiling

Step-by-Step Methodology:

-

Absorbance Scan: Prepare the compound at

in assay buffer. Scan absorbance from 250 nm to 600 nm. -

Overlay: Overlay this spectrum with your fluorophore's Excitation (

) and Emission ( -

Correction: If overlap exists, calculate the Inner Filter Effect (IFE) correction factor :

Where

Data Summary: Interference Risk Table

| Assay Type | Risk Level | Mechanism | Mitigation Strategy |

| Fluorescence Intensity (FI) | High | Quenching / Inner Filter | Use Red-shifted dyes ( |

| TR-FRET / HTRF | Low | Ratiometric correction | The ratiometric readout usually cancels out simple quenching artifacts. |

| Absorbance (Colorimetric) | Medium | Spectral Overlap | Ensure readout |

| Luminescence | Low | Chemical Quenching | Nitro groups rarely quench luciferase, but check for inhibitor-luciferase binding. |

Visual Logic: Interference Decision Tree

Figure 2: Decision logic to distinguish true inhibition from optical interference.

Section 3: Chemical Stability (The Redox Trap)

Symptom:

-

"Potency decreases over time."

-

"Results vary between fresh and stored plates."

Root Cause Analysis: Many biochemical assay buffers (especially for kinases or cysteine proteases) contain reducing agents like DTT (Dithiothreitol) .

-

The Reaction: DTT can reduce the nitro group (

) to an amine (

Troubleshooting Protocol:

-

Check Buffer Composition: Does your buffer contain DTT?

-

Switch Reducing Agents: Replace DTT with TCEP (Tris(2-carboxyethyl)phosphine) or

-Mercaptoethanol . Nitro groups are generally more stable against TCEP than DTT. -

LC-MS Validation: Incubate the compound in buffer + reducing agent for 2 hours. Inject onto LC-MS. Look for a mass shift of -14 Da (reduction of

to

Section 4: Non-Specific Binding (Aggregation)

Symptom:

Root Cause Analysis: Nitro-pyrazoles can form "promiscuous aggregates" that sequester the target protein.

Troubleshooting Protocol:

-

Detergent Challenge: Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer.

-

Logic: Detergents disrupt promiscuous aggregates but do not affect specific binding.

-

-

Result Interpretation:

-

If IC50 increases significantly (potency drops) with detergent

False Positive (Aggregation) . -

If IC50 remains stable

True Binder .

-

References

-

NCBI Assay Guidance Manual. Assay Interference by Aggregation. (2017).[5] National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol. (Accessed 2024).[1][4] National Library of Medicine. [Link]

-

Simeonov, A., et al. Fluorescence spectroscopic profiling of compound libraries. (2008). Journal of Medicinal Chemistry. [Link]

-

Thorne, N., et al. Apparent activity in high-throughput screening: origins of compound-dependent assay interference. (2010).[4] Current Opinion in Chemical Biology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Propan-2-YL)-1H-pyrazole | C6H10N2 | CID 12251381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-Nitrophenyl)propan-2-ol | C9H11NO3 | CID 14316799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Enhancing the selectivity of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol for a specific target

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the selectivity of their small-molecule inhibitors. We will use the hypothetical compound 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol as a case study to explore common challenges and provide actionable troubleshooting strategies and detailed protocols. Our goal is to equip you with the scientific rationale and practical steps needed to refine your compound's targeting profile.

Section 1: Foundational Concepts & Initial Assessment

This section addresses the preliminary questions that arise when an otherwise promising compound displays polypharmacology or off-target activity.

Q1: My pyrazole-based compound, 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol, is potent against my primary target but also hits several related proteins. Is this unusual, and why is selectivity so critical?

A1: No, this is a common challenge in drug discovery.[1] The pyrazole scaffold is a "privileged structure" found in many clinically approved drugs, precisely because it can interact with a wide range of biological targets.[2][3] While this versatility is advantageous for discovering active compounds, it often leads to initial hits with broad activity profiles.

Why Selectivity is Crucial:

-

Minimizing Toxicity: Off-target interactions are a primary cause of adverse drug reactions and toxicity.[4] Enhancing selectivity is a direct strategy to improve the safety profile of a therapeutic candidate.

-

Clarifying Mechanism of Action (MoA): To confidently attribute a biological effect to the inhibition of your primary target, you must minimize confounding effects from other interactions.[5] A selective compound is a cleaner tool for target validation and pathway analysis.

-

Reducing Drug Resistance: In some fields, like oncology, hitting multiple targets can be beneficial.[6] However, in many cases, off-target activity can activate unforeseen resistance pathways.[4]

Q2: How do I systematically establish a baseline selectivity profile for my compound?

A2: Before you can enhance selectivity, you must quantify it. A baseline profile provides the benchmark against which all future modifications will be measured.

Recommended Steps:

-

Primary Target Validation: Confirm the potency (e.g., IC₅₀ or Kᵢ) against your primary target using a robust, well-validated assay. Ensure your results are reproducible across multiple experiments.

-

Panel Screening: The most effective way to assess selectivity is to screen your compound against a broad panel of related proteins. For example, if your target is a kinase, screen it against a comprehensive kinase panel. Commercial services offer panels for various target classes (e.g., GPCRs, ion channels, proteases).

-

Data Analysis & Selectivity Score: Calculate a selectivity score. A simple method is to determine the ratio of the IC₅₀ for an off-target to the IC₅₀ for the primary target. A higher ratio indicates greater selectivity.

The workflow for establishing a baseline and initiating selectivity enhancement is an iterative process.

Caption: Iterative workflow for selectivity enhancement.

Section 2: Troubleshooting Guide for In Vitro Assays

Reliable data is the bedrock of rational drug design. If your assay results are inconsistent, you cannot make informed decisions about which structural modifications are beneficial.

Q3: My enzyme inhibition assay results are inconsistent or show high background. What are the common causes and how do I fix them?

A3: Inconsistent results are a frequent problem. A systematic approach to troubleshooting is essential.[7] Many factors, from reagent stability to sample contaminants, can compromise data quality.[8]

| Problem | Potential Cause | Troubleshooting Step & Rationale |

| High Background Signal | 1. Reagent Instability | 1. Prepare fresh reaction mixes for each experiment. Avoid repeated freeze-thaw cycles of enzymes and substrates.[9] |

| 2. Contaminated Buffer | 2. Use high-purity water and filter-sterilize buffers. Ensure no incompatible substances (e.g., sodium azide with HRP) are present.[10] | |

| 3. Intrinsic Compound Fluorescence | 3. Run a control well with your compound and all assay components except the enzyme. Subtract this value from your experimental wells.[9] | |

| Weak or No Signal | 1. Inactive Enzyme | 1. Test your enzyme with a known positive control inhibitor. If the control fails, the enzyme may have lost activity.[7] |

| 2. Incorrect Buffer pH or Ionic Strength | 2. Verify the pH of your assay buffer. Enzyme activity is highly dependent on pH. Screen a matrix of buffer conditions to find the optimum.[9] | |

| 3. Insufficient Incubation Time | 3. Perform a time-course experiment to ensure the reaction is in the linear range.[10] | |

| Poor Replicate Data (High CV%) | 1. Pipetting Errors | 1. Use calibrated pipettes and proper technique. Prepare a master mix of reagents to minimize well-to-well variability.[7][10] |

| 2. Reagents Not Mixed Thoroughly | 2. Gently vortex all stock solutions and master mixes before aliquoting into the plate.[10] | |

| 3. Edge Effects on Plate | 3. Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill them with buffer instead. |

Below is a logic tree to guide your troubleshooting process for a problematic enzyme inhibition assay.

Caption: Decision tree for troubleshooting enzyme assays.

Section 3: Rational Design Strategies for Enhancing Selectivity

Once you have reliable assay data, you can begin rationally designing new analogs of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol to improve its selectivity profile.

Q4: Where on the 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol structure should I make modifications to improve selectivity?

A4: The key is to introduce modifications that are favored by your primary target but disfavored by your off-targets.[6][11] This requires exploiting differences in the shape, size, and electrostatic environment of their respective binding pockets.[12]

Let's break down the molecule into three key regions for modification:

-

The Pyrazole Core: The pyrazole ring is likely a key pharmacophore making essential interactions. Modifications here can be high-risk, high-reward. Structure-activity relationship (SAR) studies have shown that substitutions at different positions on the pyrazole ring can significantly impact efficacy and selectivity.[13]

-

Strategy: Consider replacing the nitro group (at position 3) . A nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Replacing it with other groups (e.g., cyano, amino, chloro) will systematically alter the electronics and steric profile.

-

-

The N1-Substituent (Propan-2-ol side chain): This chain extends from the nitrogen at position 1 and is likely probing a solvent-exposed region or a secondary binding pocket.

-

Strategy: This is often the safest and most fruitful place to start. Systematically alter the length and functionality of this chain. For example, change the hydroxyl position, introduce chirality, or replace the propanol with a different functional group (e.g., an amide, a different alcohol). This can pick up new, favorable interactions unique to your primary target.[14]

-

-

The Pyrazole Ring Itself (Positions 4 and 5): These positions are unsubstituted in your starting molecule and represent prime real estate for adding new functionality.

The diagram below illustrates the principles of rational design applied to your compound.

Caption: Guiding principles for structural modification.

Q5: I have synthesized several analogs. How do I effectively compare them to demonstrate improved selectivity?

A5: Organize your data in a clear, comparative table. This allows you to quickly identify trends and make decisions for the next design cycle. Below is a hypothetical example based on modifying your lead compound.

Table 1: Hypothetical Selectivity Profile of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol Analogs

| Compound ID | Modification | Primary Target IC₅₀ (nM) | Off-Target A IC₅₀ (nM) | Off-Target B IC₅₀ (nM) | Selectivity Ratio (A/Primary) | Selectivity Ratio (B/Primary) |

| Lead-001 | (Parent Compound) | 15 | 45 | 90 | 3x | 6x |

| Analog-002 | 3-Nitro -> 3-Amino | 25 | 500 | 300 | 20x | 12x |

| Analog-003 | Propan-2-ol -> Butan-2-ol | 12 | 150 | 180 | 12.5x | 15x |

| Analog-004 | Add 4-Chloro group | 20 | >10,000 | 800 | >500x | 40x |

| Analog-005 | 3-Amino + 4-Chloro | 18 | >10,000 | >10,000 | >555x | >555x |

From this hypothetical data, Analog-004 shows a dramatic improvement in selectivity against Off-Target A by introducing a clash. Analog-005 combines beneficial modifications to achieve high selectivity against both off-targets, making it a strong candidate for further development.

Section 4: Key Experimental Protocols

This section provides streamlined protocols for common assays used in selectivity studies.

Protocol 1: Enzyme Inhibition Assay (Kinetic, 96-well format)

This protocol provides a framework for determining the IC₅₀ of an inhibitor.[15]

Materials:

-

Purified active enzyme

-

Substrate specific to the enzyme

-

Assay Buffer (optimized for pH and salt concentration)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Positive control inhibitor

-

96-well microplate (black plates for fluorescence, clear for absorbance)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Compound Preparation: Perform a serial dilution of your test compound in Assay Buffer. A common starting range is 100 µM to 1 nM. Also prepare dilutions of your positive control and a vehicle control (Assay Buffer with the same final % DMSO as your highest compound concentration).

-

Reaction Setup: In the 96-well plate, add the following to each well:

-

X µL of Assay Buffer

-

Y µL of diluted test compound, positive control, or vehicle control.

-

Z µL of enzyme solution.

-

-

Incubation: Gently mix the plate and incubate for 15-30 minutes at the optimal temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is added.

-

Initiate Reaction: Add W µL of the substrate to all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in a pre-warmed plate reader. Read the signal (absorbance or fluorescence) every 60 seconds for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the kinetic curve.

-

Normalize the data: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).

-

Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

References

-

Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery. Available at: [Link]

-

Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. Available at: [Link]

-

PharmiWeb.com. (2024). Challenges in Small Molecule Targeted Drug Development. Available at: [Link]

-

IT Medical Team. (2023). Enzyme inhibitors: strategies and challenges in drug design. Molecular Enzymology and Drug Targets. Available at: [Link]

-

ResearchGate. (2012). Rational Approaches to Improving Selectivity in Drug Design. Available at: [Link]

-

ACS Publications. (2021). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

-

AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Available at: [Link]

-

PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

-

Sygnature Discovery. (2018). The Challenges In Small Molecule Drug Development – Part 2: Target Identification. Available at: [Link]

-

PubMed. (2014). Structure-based approach to improve a small-molecule inhibitor by the use of a competitive peptide ligand. Available at: [Link]

-

PubMed. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Available at: [Link]

-

Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]

-

ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

-

MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available at: [Link]

-

Frontiers. (2021). Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. Available at: [Link]

-

PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Available at: [Link]

-

BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available at: [Link]

-

ResearchGate. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

-

ResearchGate. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Available at: [Link]

-

PMC. (n.d.). Current status of pyrazole and its biological activities. Available at: [Link]

-

Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Available at: [Link]

-

MDPI. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Available at: [Link]

Sources

- 1. pharmiweb.com [pharmiweb.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. itmedicalteam.pl [itmedicalteam.pl]

- 5. The Challenges In Small Molecule Drug Development – Part 2: Target Identification - Tempo Bioscience [tempobioscience.com]

- 6. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.abcam.com [docs.abcam.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. azolifesciences.com [azolifesciences.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Strategies for Mitigating Cytotoxicity of Nitro-Containing Heterocyclic Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitro-containing heterocyclic compounds. This guide is designed to provide in-depth, actionable insights into the challenges of cytotoxicity associated with these promising molecules. Here, you will find a blend of theoretical understanding and practical troubleshooting to navigate the complexities of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the cytotoxicity of nitro-containing heterocyclic compounds?

A1: The cytotoxicity of nitro-containing heterocyclic compounds is predominantly linked to the bioreductive activation of the nitro (NO2) group.[1][2][3] This process is catalyzed by intracellular enzymes known as nitroreductases.[4][5][6]

Under normal oxygen conditions (normoxia), the single-electron reduction of the nitro group forms a nitro anion radical. This radical can be re-oxidized back to the parent compound in a futile cycle that generates superoxide anions, leading to oxidative stress.[4][5][7]

However, in low-oxygen (hypoxic) environments, such as those found in solid tumors, the nitro anion radical undergoes further reduction.[8] This multi-step process generates cytotoxic intermediates, including nitroso and hydroxylamine derivatives.[6][9][10] These reactive species can covalently bind to and damage cellular macromolecules like DNA, ultimately leading to cell death.[7][11] The formation of an electrophilic nitrenium ion from the arylhydroxylamine is often implicated in the mutagenic effects observed with these compounds.[4]

Q2: My compound shows high efficacy but also high cytotoxicity in preliminary screens. What are the initial steps to address this?

A2: This is a common challenge. The initial approach should be a systematic evaluation of the structure-activity relationship (SAR) and structure-toxicity relationship.[12][13]

-

Structural Modification: Consider synthesizing a small library of analogs with modifications to the heterocyclic ring or substituents. The goal is to uncouple the desired pharmacological activity from the cytotoxic effects. Introducing electron-withdrawing or -donating groups at different positions can modulate the reduction potential of the nitro group, potentially reducing its activation to toxic intermediates.

-

Bioisosteric Replacement: In some cases, replacing the nitro group with another electron-withdrawing group that does not undergo reductive activation, such as a cyano or sulfone group, can be explored. However, this may significantly impact the desired biological activity, as the nitro group is often crucial for the mechanism of action.

-

Pro-drug Approach: A pro-drug strategy can be employed to mask the nitro group or the entire molecule until it reaches the target site.[11][14] This can involve attaching a cleavable moiety that is selectively removed by enzymes or conditions specific to the target tissue, thereby localizing the release of the active, and potentially toxic, compound.[15]

Troubleshooting Guides

Issue 1: High Levels of Off-Target Cytotoxicity in Normoxic Conditions